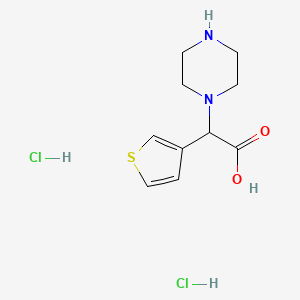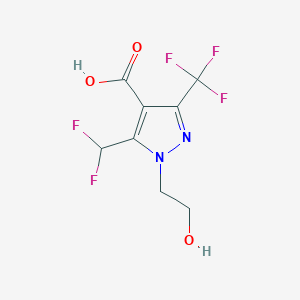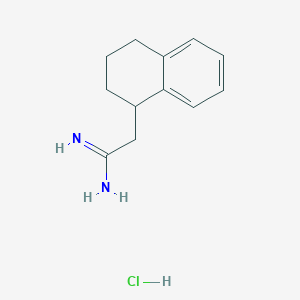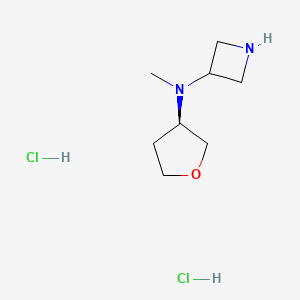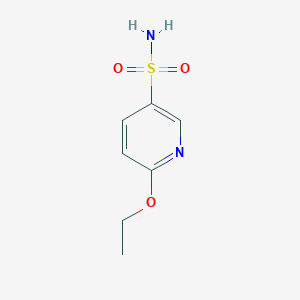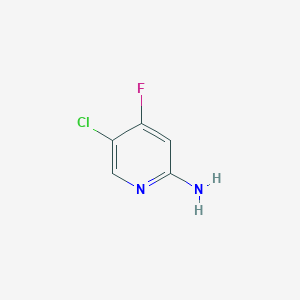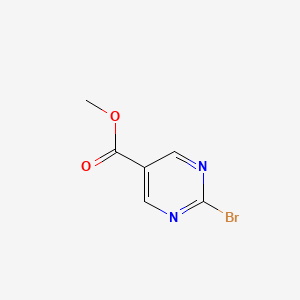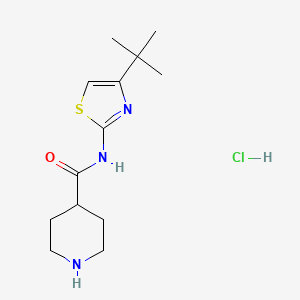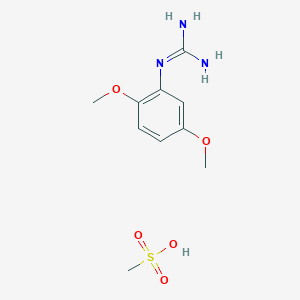
N-(2,5-dimethoxyphenyl)guanidine methanesulfonate
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)guanidine methanesulfonate (DMPP) is a chemical compound that has been widely used in scientific research due to its unique properties. DMPP is a potent activator of nicotinic acetylcholine receptors and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
N-(2,5-dimethoxyphenyl)guanidine methanesulfonate activates nicotinic acetylcholine receptors by binding to the receptor's agonist binding site. This binding causes a conformational change in the receptor, which leads to the opening of the ion channel and the influx of cations such as Na+ and Ca2+. This influx of cations leads to depolarization of the cell membrane and the initiation of an action potential.
Efectos Bioquímicos Y Fisiológicos
N-(2,5-dimethoxyphenyl)guanidine methanesulfonate has a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine. It also increases the activity of enzymes such as acetylcholinesterase and monoamine oxidase. Physiologically, N-(2,5-dimethoxyphenyl)guanidine methanesulfonate has been shown to cause muscle contraction, increase heart rate, and stimulate the release of hormones such as adrenaline and cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dimethoxyphenyl)guanidine methanesulfonate in lab experiments is its potency. N-(2,5-dimethoxyphenyl)guanidine methanesulfonate is a highly potent activator of nicotinic acetylcholine receptors, which allows for the study of receptor function at low concentrations. However, one limitation of using N-(2,5-dimethoxyphenyl)guanidine methanesulfonate is its non-selectivity. N-(2,5-dimethoxyphenyl)guanidine methanesulfonate activates all subtypes of nicotinic acetylcholine receptors, which can make it difficult to study the function of specific receptor subtypes.
Direcciones Futuras
There are several future directions for research involving N-(2,5-dimethoxyphenyl)guanidine methanesulfonate. One area of research is the development of more selective nicotinic acetylcholine receptor agonists. These compounds would allow for the study of specific receptor subtypes and could have potential therapeutic applications in diseases such as Alzheimer's and Parkinson's. Another area of research is the study of the long-term effects of N-(2,5-dimethoxyphenyl)guanidine methanesulfonate on receptor function and physiology. Finally, the use of N-(2,5-dimethoxyphenyl)guanidine methanesulfonate in combination with other compounds could lead to the development of new drugs with novel mechanisms of action.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)guanidine methanesulfonate has been widely used in scientific research as a tool to study the function of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are ion channels that are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and learning and memory. N-(2,5-dimethoxyphenyl)guanidine methanesulfonate has been shown to activate these receptors in a dose-dependent manner, making it a useful tool for studying their function.
Propiedades
IUPAC Name |
2-(2,5-dimethoxyphenyl)guanidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.CH4O3S/c1-13-6-3-4-8(14-2)7(5-6)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYXSCRHPPOGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)guanidine methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431022.png)
![Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1431023.png)
![9-Methyl-6-azaspiro[3.5]nonan-7-one](/img/structure/B1431027.png)
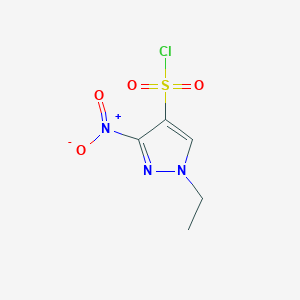
![methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate](/img/structure/B1431030.png)
![Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1431032.png)
